molecular formula C22H13ClFN3O B10773078 2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one

2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one

Cat. No.: B10773078
M. Wt: 389.8 g/mol
InChI Key: VTGCIWWYBFGGNJ-UHFFFAOYSA-N
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Description

Compound 39, identified by the PubMed ID 23623673, is a synthetic organic compound known for its selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES1). This enzyme is involved in the biosynthesis of prostaglandin E2, a lipid compound that plays a role in inflammation and pain. Compound 39 has been studied for its potential therapeutic applications in conditions where prostaglandin E2 is implicated .

Preparation Methods

The synthesis of Compound 39 involves several key steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 2-phenylacetonitrile.

    Reaction Conditions: The initial step involves the formation of an imidazole ring through a cyclization reaction

    Industrial Production: Industrial production methods for Compound 39 would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Compound 39 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different imidazole derivatives.

    Substitution: Halogen substitution reactions can modify the chloro and fluoro groups on the aromatic ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or fluorine gas.

    Major Products: The major products formed from these reactions include various substituted quinoline and imidazole derivatives

Scientific Research Applications

Compound 39 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Compound 39 involves the selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES1). By inhibiting this enzyme, Compound 39 reduces the production of prostaglandin E2, thereby modulating inflammation and pain. The molecular targets include the active site of mPGES1, where Compound 39 binds and prevents the conversion of prostaglandin H2 to prostaglandin E2 .

Comparison with Similar Compounds

Compound 39 is unique in its selective inhibition of mPGES1. Similar compounds include:

Properties

Molecular Formula

C22H13ClFN3O

Molecular Weight

389.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one

InChI

InChI=1S/C22H13ClFN3O/c23-15-7-4-8-16(24)18(15)21-26-19-14-10-9-13(12-5-2-1-3-6-12)11-17(14)25-22(28)20(19)27-21/h1-11H,(H,25,28)(H,26,27)

InChI Key

VTGCIWWYBFGGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C(=O)N3)NC(=N4)C5=C(C=CC=C5Cl)F

Origin of Product

United States

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